N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide
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Overview
Description
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidin-2-yl group substituted with a dimethylamino group and a benzenesulfonamide moiety, making it a unique and versatile molecule.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and interactions. Medicine: Industry: Use in the production of advanced materials, coatings, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide typically involves the following steps:
Formation of the Pyrimidin-2-yl Group: The pyrimidin-2-yl group can be synthesized through a condensation reaction between an appropriate amine and a β-diketone.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution, where a suitable leaving group is replaced by the dimethylamino group.
Attachment of the Benzenesulfonamide Moiety: The benzenesulfonamide group is attached through a coupling reaction, often using a coupling agent like DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution Reactions: Substitution reactions can occur at various positions on the pyrimidin-2-yl ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO₄ (potassium permanganate) and CrO₃ (chromium trioxide).
Reduction: Reducing agents like LiAlH₄ (lithium aluminium hydride) and NaBH₄ (sodium borohydride) are often used.
Substitution Reactions: Reagents such as alkyl halides and amines are used for substitution reactions, often under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Derivatives with various substituents on the pyrimidin-2-yl ring.
Mechanism of Action
The mechanism by which N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Dimethylaminopyridine (DMAP): A related compound with applications as a catalyst in organic synthesis.
N-(4-Pyridyl)dimethylamine:
This detailed overview provides a comprehensive understanding of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-17(2)13-8-9-14-12(16-13)10-15-20(18,19)11-6-4-3-5-7-11/h3-9,15H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLWDCCBVMZNRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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